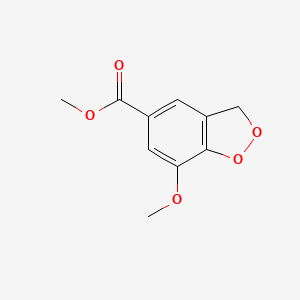
methyl 7-methoxy-3H-1,2-benzodioxole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-methoxy-3H-1,2-benzodioxole-5-carboxylate is a chemical compound with the molecular formula C10H10O5. It is an intermediate in the synthesis of natural dihydrostilbenes, which have significant cytotoxicity toward human cancer cell lines. This compound is known for its unique structure, which includes a benzodioxole ring fused with a methoxy group and a carboxylate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-methoxy-3H-1,2-benzodioxole-5-carboxylate typically involves the reaction of 7-methoxy-1,3-benzodioxole-5-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-methoxy-3H-1,2-benzodioxole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methoxy group to a hydroxyl group.
Reduction: The carboxylate ester can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and various substituted benzodioxole compounds.
Scientific Research Applications
Methyl 7-methoxy-3H-1,2-benzodioxole-5-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their biological activities, including cytotoxicity against cancer cell lines.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its cytotoxic properties.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of methyl 7-methoxy-3H-1,2-benzodioxole-5-carboxylate involves its interaction with cellular components, leading to cytotoxic effects. The compound targets specific molecular pathways, inducing apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with cell cycle regulation and DNA synthesis .
Comparison with Similar Compounds
Similar Compounds
- Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate
- 7-methoxy-1,3-benzodioxole-5-carboxylic acid
Uniqueness
Methyl 7-methoxy-3H-1,2-benzodioxole-5-carboxylate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its methoxy and carboxylate ester groups play crucial roles in its interactions with other molecules, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C10H10O5 |
|---|---|
Molecular Weight |
210.18 g/mol |
IUPAC Name |
methyl 7-methoxy-3H-1,2-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C10H10O5/c1-12-8-4-6(10(11)13-2)3-7-5-14-15-9(7)8/h3-4H,5H2,1-2H3 |
InChI Key |
RTPADDPXFMEKCM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1OOC2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2,2-Difluoroethyl)amino]-1lambda~6~-thiolane-1,1-dione](/img/structure/B14128082.png)
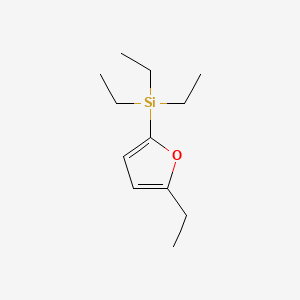
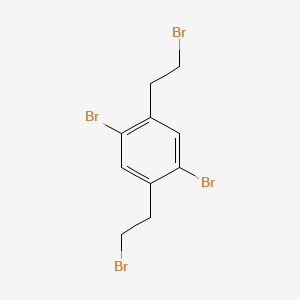
![Benzyl 2-[(2-nitrophenyl)formamido]acetate](/img/structure/B14128090.png)


![3,6-dimethyl-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14128106.png)
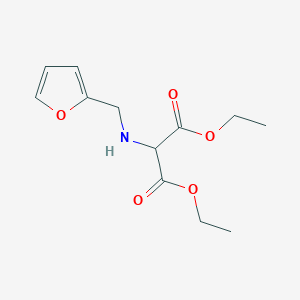


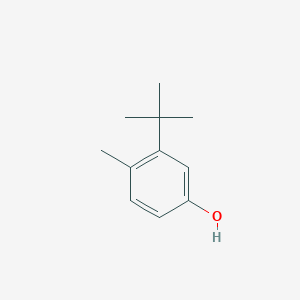


![5-(1H-benzimidazol-2-yl)-10,10,16,16-tetramethyl-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraen-4-one](/img/structure/B14128171.png)
